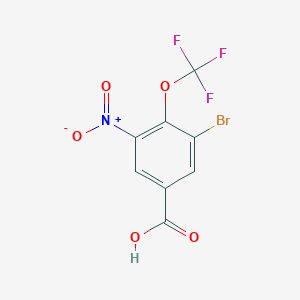
1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone is an organic compound with the molecular formula C12H12O4. This compound belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure. The presence of hydroxyl groups and methyl substituents on the benzofuran ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,6-dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethylbenzofuran and suitable hydroxylating agents.
Hydroxylation: The introduction of hydroxyl groups at the 5 and 6 positions of the benzofuran ring is achieved through hydroxylation reactions. Common reagents for this step include hydrogen peroxide (H2O2) or other oxidizing agents.
Acylation: The final step involves the acylation of the hydroxylated benzofuran derivative with ethanoyl chloride (CH3COCl) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(5,6-dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone involves its interaction with molecular targets and pathways, such as:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound with a similar ring structure but lacking hydroxyl and methyl substituents.
2,3-Dihydroxybenzofuran: A benzofuran derivative with hydroxyl groups at different positions.
2,7-Dimethylbenzofuran: A benzofuran derivative with methyl groups at the same positions but lacking hydroxyl groups.
Uniqueness: 1-(5,6-Dihydroxy-2,7-dimethylbenzofuran-3-yl)ethanone is unique due to the specific positioning of hydroxyl and methyl groups, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
1-(5,6-dihydroxy-2,7-dimethyl-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C12H12O4/c1-5-11(15)9(14)4-8-10(6(2)13)7(3)16-12(5)8/h4,14-15H,1-3H3 |
InChI-Schlüssel |
UXTGUMOHMXWOTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=C1O)O)C(=C(O2)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12855158.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)
![(4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12855173.png)

![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)
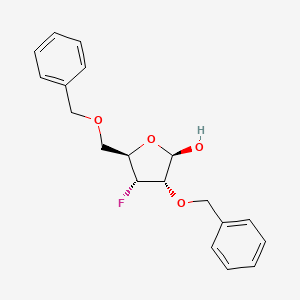
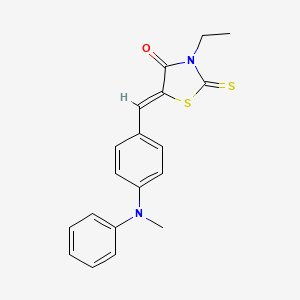
![2-Methyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-ol](/img/structure/B12855196.png)
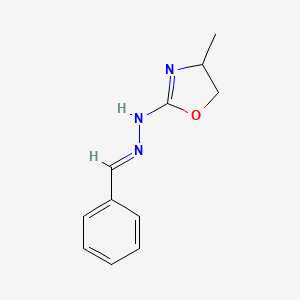
![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
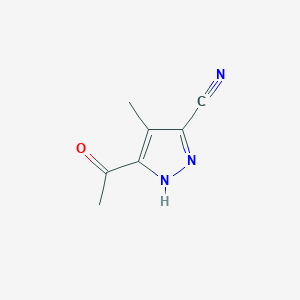
![(2-Bromobenzo[d]oxazol-4-yl)methanol](/img/structure/B12855226.png)
